Human Carboxylesterase 2 (CE2) Inhibition: IC₅₀ = 20 nM and Kᵢ = 42 nM
This compound inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM and a competitive Kᵢ of 42 nM in human liver microsomes using fluorescein diacetate as substrate, as recorded in ChEMBL and BindingDB [1]. In contrast, the widely used CE2 inhibitor loperamide exhibits an IC₅₀ of approximately 1.5 µM under comparable microsomal assay conditions, making the target compound roughly 75‑fold more potent [2]. For the closest structural analogs within the 5‑benzoyl‑4‑phenylthiazole series, no CE2 inhibitory data are publicly available, precluding a direct head‑to‑head comparison; the observed potency is therefore benchmarked against a pharmacological standard.
| Evidence Dimension | CE2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM; Kᵢ = 42 nM (human liver microsomes, fluorescein diacetate substrate) |
| Comparator Or Baseline | Loperamide IC₅₀ ≈ 1.5 µM (human liver microsomes, equivalent assay format) |
| Quantified Difference | ~75‑fold greater potency for the target compound |
| Conditions | Human liver microsomes; 10 min pre‑incubation; fluorescein diacetate hydrolysis |
Why This Matters
Sub‑micromolar CE2 inhibition is relevant for studies of ester‑prodrug activation, irinotecan‑induced delayed diarrhoea, and pharmacokinetic drug–drug interactions, giving this compound utility as a potent tool for CES2‑modulated metabolism research.
- [1] BindingDB Entry BDBM50154561 / ChEMBL CHEMBL3774603. Affinity data for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide: IC₅₀ 20 nM, Kᵢ 42 nM (human CE2). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561 (accessed 2026-05-12). View Source
- [2] Hatfield, M. J. & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1159–1171. (Reports loperamide CE2 IC₅₀ ≈ 1.5 µM). View Source
